4-Methylcycloheptan-1-ol

Description

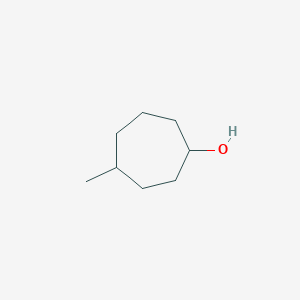

Structure

3D Structure

Properties

IUPAC Name |

4-methylcycloheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOXBYBSCDZVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methylcycloheptan-1-ol chemical properties and structure

An In-depth Technical Guide on 4-Methylcycloheptan-1-ol: Chemical Properties and Structure

Introduction

This compound is a saturated monocyclic alcohol. As a derivative of cycloheptane, a seven-membered ring, it possesses structural features that influence its chemical and physical properties. The presence of two substituents on the cycloheptane ring, a methyl group at position 4 and a hydroxyl group at position 1, gives rise to stereoisomerism. This guide provides a summary of the known chemical properties and structural information for this compound based on available computed data. Currently, detailed experimental data and protocols for this specific compound are limited in publicly accessible literature.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. The majority of the available quantitative data is based on computational models.[1]

Data Presentation: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | PubChem[1] |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC1CCCC(CC1)O | PubChem[1] |

| InChI | InChI=1S/C8H16O/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3 | PubChem[1] |

| InChIKey | GNOXBYBSCDZVMJ-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (LogP) | 2.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 0 | PubChem (Computed)[1] |

| Boiling Point | Data Not Available | |

| Melting Point | Data Not Available | |

| Density | Data Not Available | |

| Solubility | Data Not Available |

Structural Details and Stereoisomerism

This compound has two stereocenters at the C1 (bearing the hydroxyl group) and C4 (bearing the methyl group) positions. This results in the existence of cis and trans diastereomers, where the substituents are on the same or opposite sides of the ring, respectively. Each of these diastereomers exists as a pair of enantiomers.

Caption: Logical relationship of stereoisomers for this compound.

Experimental Protocols

Hypothetical Synthesis and Characterization Workflow

A common method for synthesizing a secondary alcohol like this compound would be the reduction of the corresponding ketone, 4-methylcycloheptanone.

1. Synthesis: Reduction of 4-Methylcycloheptanone

-

Objective: To reduce the carbonyl group of 4-methylcycloheptanone to a hydroxyl group.

-

Reagents: 4-methylcycloheptanone, Sodium borohydride (NaBH₄), Methanol (as solvent).

-

Procedure:

-

Dissolve 4-methylcycloheptanone in methanol in a round-bottom flask, cooled in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

2. Purification: Flash Chromatography

-

Objective: To isolate this compound from unreacted starting material and byproducts.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes.

-

Procedure: The crude product is loaded onto a silica gel column and eluted with the solvent system. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

3. Structural Characterization

-

Objective: To confirm the identity and purity of the synthesized this compound.

-

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are acquired to confirm the molecular structure, including the presence of the hydroxyl group and the connectivity of the carbon skeleton.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify functional groups, primarily the characteristic broad O-H stretch of the alcohol group (approx. 3200-3600 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Caption: Hypothetical workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

There is no information available in the searched scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other simple cyclic alcohols suggests it is unlikely to have potent, specific biological activity, but this would require experimental validation. Drug development professionals might consider it as a scaffold or fragment for more complex molecules, but its intrinsic biological role is currently undefined.

References

4-Methylcycloheptan-1-ol CAS number and IUPAC name

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a summary of the available information on 4-Methylcycloheptan-1-ol, including its chemical identifiers and computed properties. It is important to note that detailed experimental data, including comprehensive biological activity, specific signaling pathways, and established experimental protocols, are not extensively available in the public domain for this specific molecule. The information presented herein is based on data from chemical databases.

Chemical Identity

The fundamental identification of this compound is based on its IUPAC name and CAS number.

Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound. These values are predicted and have not been experimentally verified in the available literature.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | PubChem[1] |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 128.120115130 Da | PubChem[1] |

| Monoisotopic Mass | 128.120115130 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem |

Experimental Data and Protocols

A comprehensive search of scientific literature and databases did not yield specific experimental protocols or quantitative data related to the biological activity or pharmacological profile of this compound. Research on this specific molecule appears to be limited, and as such, there are no established methodologies for its synthesis or use in experimental settings available for citation.

Signaling Pathways and Biological Activity

There is no available information in the reviewed literature detailing the interaction of this compound with any biological signaling pathways. Its biological activity and potential therapeutic effects remain uncharacterized.

Visualizations

Given the absence of specific experimental workflows or signaling pathways for this compound, the following diagrams illustrate the logical relationship of its chemical identity and a conceptual workflow for its initial investigation.

Caption: Chemical Identity of this compound.

Caption: Conceptual workflow for novel compound investigation.

References

An In-depth Technical Guide to the Stereoisomers of 4-Methylcycloheptan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcycloheptan-1-ol, a substituted cycloheptanol, possesses two stereogenic centers, giving rise to a total of four possible stereoisomers. These stereoisomers, comprising two pairs of enantiomers, exhibit distinct three-dimensional arrangements that can significantly influence their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their stereochemical relationships, conformational analysis, and proposed strategies for their stereoselective synthesis and separation. Although specific biological activities for this compound are not extensively documented in current literature, this guide will also explore potential areas of biological relevance by drawing parallels with structurally related cyclic alcohols. This document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Substituted cyclic alcohols are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds. The specific stereochemistry of these molecules is often critical to their biological function, with different stereoisomers exhibiting varied or even opposing effects. This compound (C8H16O) is a chiral cyclic alcohol with a seven-membered carbocyclic ring.[1] The presence of two stereocenters at positions 1 and 4 results in the existence of four stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R).

This guide will systematically explore the stereochemical landscape of this compound, provide hypothetical experimental protocols for the synthesis and separation of its stereoisomers based on established methodologies for analogous compounds, and discuss potential, though currently speculative, biological signaling pathways.

Stereochemistry and Conformational Analysis

The four stereoisomers of this compound can be categorized into two pairs of enantiomers:

-

Pair 1 (cis-isomers): (1R,4S)-4-methylcycloheptan-1-ol and (1S,4R)-4-methylcycloheptan-1-ol.

-

Pair 2 (trans-isomers): (1R,4R)-4-methylcycloheptan-1-ol and (1S,4S)-4-methylcycloheptan-1-ol.

The relationship between any cis-isomer and any trans-isomer is that of diastereomers.

Conformational Preferences

Cycloheptane and its derivatives are conformationally flexible, existing in a dynamic equilibrium of several low-energy conformations, with the twist-chair and chair conformations being the most stable. The introduction of substituents, such as the methyl and hydroxyl groups in this compound, influences the conformational equilibrium to minimize steric interactions.

For the cis-isomers, conformations that place both the methyl and hydroxyl groups in pseudo-equatorial positions are generally favored to alleviate steric strain. In the trans-isomers, a conformation with one substituent in a pseudo-equatorial position and the other in a pseudo-axial position is expected. The conformational analysis of medium-sized rings is complex due to the potential for transannular interactions.[2] Computational modeling, such as MM2 force-field calculations, can provide valuable insights into the predominant conformations of each stereoisomer.

The logical relationship between the stereoisomers can be visualized as follows:

Proposed Stereoselective Synthesis Strategies

Synthesis of a Racemic Mixture

A racemic mixture of the cis and trans diastereomers can be prepared by the reduction of 4-methylcycloheptanone using a standard reducing agent such as sodium borohydride (NaBH₄). The diastereomeric ratio of this reaction will be influenced by the steric hindrance around the carbonyl group.

Diastereoselective and Enantioselective Synthesis

A powerful strategy for accessing all four stereoisomers involves the Sharpless asymmetric epoxidation of 4-methylcycloheptene. This reaction is known for its high enantioselectivity in the epoxidation of allylic alcohols, and can be adapted for simple alkenes.[3][4][5] Subsequent diastereoselective ring-opening of the resulting chiral epoxides would yield the desired stereoisomers of this compound.

The proposed synthetic workflow is as follows:

Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols based on well-established synthetic transformations.

Protocol for Sharpless Asymmetric Epoxidation of 4-Methylcycloheptene

Objective: To synthesize enantiomerically enriched (1R,2R)-4-methylcycloheptene oxide and (1S,2S)-4-methylcycloheptene oxide.

Materials:

-

4-Methylcycloheptene

-

Titanium(IV) isopropoxide

-

(+)-Diethyl tartrate (for (1R,2R)-epoxide) or (-)-Diethyl tartrate (for (1S,2S)-epoxide)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent

-

Dichloromethane (anhydrous)

-

4 Å molecular sieves

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane and 4 Å molecular sieves.

-

The flask is cooled to -20 °C.

-

Titanium(IV) isopropoxide is added, followed by the dropwise addition of either (+)- or (-)-diethyl tartrate.

-

The mixture is stirred for 30 minutes at -20 °C.

-

4-Methylcycloheptene is added to the reaction mixture.

-

TBHP is added dropwise via the dropping funnel, maintaining the temperature at -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The mixture is warmed to room temperature and stirred for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude epoxide is purified by flash column chromatography.

Protocol for Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of a racemic mixture of a this compound diastereomer.

Materials:

-

Racemic mixture of a this compound diastereomer

-

Chiral stationary phase HPLC column (e.g., Chiralcel OD-H or Chiralpak AD-H)

-

HPLC-grade hexanes and isopropanol

-

HPLC system with a UV or refractive index detector

Procedure:

-

The racemic alcohol is dissolved in a small amount of the mobile phase.

-

The HPLC system is equilibrated with the chosen mobile phase (e.g., a mixture of hexanes and isopropanol).

-

A small volume of the sample solution is injected onto the chiral column.

-

The separation is performed under isocratic conditions.

-

The retention times of the two enantiomers are recorded.

-

For preparative separation, the scale of the injection and the collection of the eluting fractions corresponding to each enantiomer are adjusted accordingly.

Quantitative Data (Hypothetical)

As experimental data for the stereoisomers of this compound is not available, the following table presents hypothetical data based on trends observed for similar cyclic alcohols.

| Stereoisomer | Configuration | Predicted Boiling Point (°C) | Predicted Refractive Index (n_D^20) | Predicted Specific Rotation [α]_D^20 (c=1, CHCl₃) |

| cis-Isomer Pair | ||||

| 1 | (1R,4S) | 185-188 | 1.465 | Positive (+) |

| 2 | (1S,4R) | 185-188 | 1.465 | Negative (-) |

| trans-Isomer Pair | ||||

| 3 | (1R,4R) | 188-191 | 1.468 | Positive (+) |

| 4 | (1S,4S) | 188-191 | 1.468 | Negative (-) |

Table 1: Hypothetical Physicochemical Properties of this compound Stereoisomers.

Potential Biological Signaling Pathways (Speculative)

While no specific biological activity has been reported for this compound, its structural similarity to other biologically active cyclic alcohols, such as menthol, suggests potential interactions with various biological targets. For instance, many cyclic alcohols and their derivatives are known to interact with transient receptor potential (TRP) channels, which are involved in sensory perception, including temperature and pain.

A hypothetical signaling pathway involving the interaction of a this compound stereoisomer with a generic G-protein coupled receptor (GPCR) is depicted below. This is a common mechanism of action for many bioactive small molecules.

Conclusion

The four stereoisomers of this compound represent a rich area for future research in stereoselective synthesis and medicinal chemistry. While specific experimental data and biological activities are yet to be elucidated, this technical guide provides a solid theoretical framework and proposes practical strategies for their synthesis, separation, and characterization. The exploration of these stereoisomers could lead to the discovery of novel compounds with interesting and potentially useful biological properties. Further investigation is warranted to validate the proposed synthetic routes and to screen these compounds for biological activity.

References

Physical and chemical properties of 4-Methylcycloheptan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcycloheptan-1-ol is a cyclic alcohol of interest in synthetic organic chemistry and as a potential building block in the development of novel chemical entities. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available computed data and information from analogous compounds due to the limited experimental data for this specific molecule. This document also outlines a plausible synthetic route and expected spectroscopic characteristics to aid researchers in its synthesis and characterization.

Chemical and Physical Properties

Table 1: General and Computed Properties of this compound[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | PubChem |

| Molecular Weight | 128.21 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 90200-61-6 | PubChem |

| Canonical SMILES | CC1CCCC(CC1)O | PubChem |

| InChI Key | GNOXBYBSCDZVMJ-UHFFFAOYSA-N | PubChem |

| XLogP3-AA (Computed) | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 128.120115 g/mol | PubChem |

| Monoisotopic Mass | 128.120115 g/mol | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

Table 2: Experimental Physical Properties of 1-Methylcycloheptan-1-ol (Analog)

| Property | Value | Source |

| Physical Description | Liquid | PubChem[1] |

| Kovats Retention Index | 1009 (non-polar column) | PubChem[1] |

Note on Solubility: Based on its structure as a medium-sized cyclic alcohol, this compound is expected to be sparingly soluble in water and soluble in most common organic solvents such as ethanol, methanol, acetone, diethyl ether, and dichloromethane.

Synthesis and Reactivity

Proposed Synthesis: Reduction of 4-Methylcycloheptanone

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 4-methylcycloheptanone.

Reaction Scheme:

Caption: Proposed synthesis of this compound via reduction of 4-methylcycloheptanone.

Experimental Protocol (General):

-

Dissolution: 4-Methylcycloheptanone is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

-

Addition of Reducing Agent: A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained between 0 and 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess reducing agent.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by distillation or column chromatography.

Chemical Reactivity

As a secondary alcohol, this compound is expected to undergo typical reactions of this functional group:

-

Oxidation: Oxidation with reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation will yield the parent ketone, 4-methylcycloheptanone. Stronger oxidizing agents like chromic acid can lead to ring-opening.

-

Dehydration: Acid-catalyzed dehydration will lead to the formation of a mixture of isomeric methylcycloheptenes.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form the corresponding esters.

-

Conversion to Alkyl Halide: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the hydroxyl group into a chloro or bromo group, respectively.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A ¹³C NMR spectrum for this compound is available from SpectraBase (Wiley-VCH GmbH), acquired on a VARIAN HR-220 instrument.[2] The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

A doublet for the methyl group protons.

-

A multiplet for the proton on the carbon bearing the hydroxyl group (C1-H).

-

A multiplet for the proton on the carbon bearing the methyl group (C4-H).

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum is not available. A predicted spectrum would exhibit characteristic absorbances for a secondary alcohol:

-

A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.

-

C-H stretching vibrations for the sp³ hybridized carbons of the cycloheptane ring and methyl group in the region of 2850-3000 cm⁻¹.

-

A C-O stretching vibration in the fingerprint region, typically around 1050-1150 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 128 would be expected, though it may be weak. Common fragmentation patterns for cyclic alcohols include:

-

Loss of a water molecule (M-18) leading to a peak at m/z = 110.

-

Loss of the methyl group (M-15) resulting in a peak at m/z = 113.

-

Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) leading to various fragment ions.

-

Ring cleavage followed by further fragmentation.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

While experimental data for this compound is sparse, this guide provides a solid foundation for researchers by leveraging computed data, information from analogous compounds, and established principles of organic chemistry. The proposed synthetic route is robust and follows standard laboratory procedures. The predicted spectroscopic data offers a baseline for the characterization of this compound. Further experimental investigation is warranted to fully elucidate the physical and chemical properties of this compound.

References

Spectroscopic and Spectrometric Analysis of 4-Methylcycloheptan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the saturated secondary alcohol, 4-Methylcycloheptan-1-ol. Due to the limited availability of experimentally derived spectra in public databases, this document combines available experimental data with predicted spectral characteristics to offer a comprehensive analytical profile. The guide is intended to assist researchers in the identification and characterization of this compound and related structures.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C₈H₁₆O

Molecular Weight: 128.21 g/mol

Structure:

Spectroscopic Data

A comprehensive analysis of this compound requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

An experimental ¹³C NMR spectrum for this compound is available and provides valuable information about the carbon environments within the molecule.[1]

| Chemical Shift (ppm) | Predicted Assignment |

| 71.5 | C1 (CH-OH) |

| 38.1 | C2/C7 (CH₂) |

| 35.8 | C4 (CH-CH₃) |

| 30.0 | C3/C5 (CH₂) |

| 23.5 | C6 (CH₂) |

| 22.8 | C8 (-CH₃) |

| Data obtained from a VARIAN HR-220 instrument.[1] |

| Chemical Shift (ppm) | Multiplicity | Integration | Predicted Assignment |

| ~3.6 | m | 1H | H1 (CH-OH) |

| ~1.8-1.2 | m | 12H | H2, H3, H5, H6, H7 (ring CH₂) |

| ~1.1 | m | 1H | H4 (CH-CH₃) |

| ~0.9 | d | 3H | H8 (-CH₃) |

Note: The chemical shifts and coupling constants are estimations and would be highly dependent on the stereochemistry of the molecule. The broad multiplets are due to complex spin-spin coupling between the numerous non-equivalent protons in the cycloheptane ring.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the expected characteristic absorption bands for a secondary alcohol are well-established.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1070 | Medium | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not available. The predicted fragmentation pattern upon electron ionization (EI) would be characteristic of a cyclic alcohol.

| m/z | Predicted Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 110 | [M - H₂O]⁺ |

| 95 | [M - H₂O - CH₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

The molecular ion peak at m/z 128 may be weak or absent. A prominent peak corresponding to the loss of water (M-18) is expected. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and subsequent fragmentation of the cycloheptyl ring would also contribute to the spectrum.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.

-

-

Instrument Setup: Record a background spectrum of the salt plates or the solvent cell.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

Caption: Relationship between spectroscopic techniques and derived structural information.

References

4-Methylcycloheptan-1-ol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Methylcycloheptan-1-ol. The following guide is a compilation of computed data for this compound, experimental data for the structurally similar compound 4-methylcyclohexanol, and general safety guidelines for cyclic alcohols. This information should be used as a supplement to, not a replacement for, a comprehensive risk assessment conducted by qualified personnel.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models. For comparative purposes, experimental data for the analogue 4-methylcyclohexanol is also provided.

| Property | This compound (Computed) | 4-Methylcyclohexanol (Experimental Analogue) | Reference |

| Molecular Formula | C₈H₁₆O | C₇H₁₄O | [1] |

| Molecular Weight | 128.21 g/mol | 114.19 g/mol | [1] |

| Boiling Point | Not Available | 171 - 173 °C @ 760 mmHg | [2] |

| Melting Point | Not Available | -41 °C | [2] |

| Flash Point | Not Available | 68 °C | [2] |

| Appearance | Not Available | Light yellow, viscous liquid | [2] |

| Solubility | Not Available | Insoluble in water | [3] |

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the analogue 4-methylcyclohexanol and general knowledge of cyclic alcohols. Cyclic secondary alcohols can be oxidized in the body by liver alcohol dehydrogenase, and their metabolites may be more toxic than the parent compounds[2].

General Toxicity of Cyclic Alcohols:

-

Acute Toxicity: Generally low, with oral LD50 values often exceeding 1000 mg/kg body weight[1].

-

Dermal Toxicity: Very low acute dermal toxicity, with LD50 values in rabbits reported to be greater than 2000 mg/kg body weight[1].

-

Irritation: May cause skin, eye, and respiratory system irritation[2].

-

Central Nervous System (CNS) Depression: Ingestion of large amounts may lead to CNS depression, with symptoms such as dizziness and suffocation[2]. Vapors may also cause drowsiness or dizziness[4].

-

Metabolism: Expected to be metabolized in the liver to form more polar compounds that are excreted[1].

Specific Hazards for 4-Methylcyclohexanol (Analogue):

-

Hazard Statements: Combustible liquid. Harmful if swallowed. Causes skin irritation. May cause drowsiness or dizziness[4].

-

Inhalation: High vapor concentrations may cause eye and upper respiratory tract irritation[5].

-

Skin Contact: Causes skin irritation[4].

-

Eye Contact: Causes eye irritation[2].

Handling and Storage

Safe handling and storage procedures are crucial to minimize exposure and risk.

3.1 Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye and Face Protection: Wear chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards[4]. A face shield may be necessary where there is a significant splash potential[7].

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)[7]. Inspect gloves for any signs of degradation before use.

-

Clothing: A chemical-resistant apron or lab coat should be worn[4]. For larger quantities or increased exposure risk, chemical-resistant coveralls may be necessary.

-

-

Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood[4]. If engineering controls are not sufficient, a NIOSH-approved respirator may be required.

3.2 Engineering Controls

-

Work should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood[4].

-

Ensure safety showers and eyewash stations are readily accessible, within a 10-second travel distance[4].

3.3 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[2].

-

Keep away from heat, sparks, open flames, and other ignition sources[4].

-

Ground and bond containers and receiving equipment to prevent static discharge[2][6].

Emergency Procedures

4.1 First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[4].

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention[2][4].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

4.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4].

-

Specific Hazards: The compound is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back[4]. Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear[4].

4.3 Spills and Leaks

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas[4].

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[4].

-

Containment and Cleanup: Absorb with an inert material (e.g., sand, earth, or vermiculite) and place in a suitable container for disposal.

Experimental Protocols and Workflows

As no specific experimental protocols for this compound are available, a general workflow for the safe handling of a research chemical is provided below.

Caption: General workflow for safe chemical handling.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company[4].

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. mmsl.cz [mmsl.cz]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 5. Toxic Alcohols | Toxicology Section [acep.org]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl alcohol [cdc.gov]

- 7. methanol.org [methanol.org]

A Technical Guide to 4-Methylcyclohexan-1-ol: Commercial Availability and Synthetic Methodologies

A Note on Nomenclature: Initial searches for "4-Methylcycloheptan-1-ol" yielded limited results, suggesting a potential typographical error in the query. The vast majority of commercially available and scientifically documented compounds correspond to "4-Methylcyclohexan-1-ol." This guide will focus on the latter, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Commercial Availability

4-Methylcyclohexan-1-ol is readily available from a variety of chemical suppliers as a mixture of cis and trans isomers. The compound is typically offered in various quantities and purities to suit diverse research and development needs. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Thermo Scientific Chemicals | 4-Methylcyclohexanol, 99%, mixture of cis and trans | 589-91-3 | 99% | 250 g |

| Thermo Scientific Chemicals | 4-Methylcyclohexanol, cis + trans, 98% | 589-91-3 | 98% | 50 mL, 250 mL, 1000 mL[1] |

| Molport | 4-methylcyclohexan-1-ol | 589-91-3; 7731-28-4 | 95.00% | Milligram quantities[2] |

| Matrix Fine Chemicals | 4-METHYLCYCLOHEXAN-1-OL | 589-91-3 | Not Specified | Small and large quantities (quote required)[3] |

| TCI America | cis-4-Methylcyclohexanol | 7731-28-4 | Not Specified | Inquire for details[4] |

| ChemicalBook | 4-Methylcyclohexanol | 589-91-3 | Not Specified | Various (5ml to 1000g)[5] |

Physicochemical Properties

Understanding the physical and chemical properties of 4-Methylcyclohexan-1-ol is crucial for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C7H14O | [1][2][3] |

| Molecular Weight | 114.19 g/mol | [1][2][3] |

| Boiling Point | 171.0°C to 173.0°C | [6] |

| Melting Point | -41.0°C | [6] |

| Density | 0.9200 g/mL | [6] |

| Flash Point | 68°C to 70°C | [6][7] |

| Solubility | Poor in water | [7] |

| Appearance | Colorless to yellow liquid | [6] |

Experimental Protocols & Synthesis

While detailed, step-by-step synthesis protocols for 4-methylcyclohexan-1-ol are not extensively detailed in the provided search results, the general synthetic approach involves the reduction of a corresponding ketone. A generalized workflow for such a chemical transformation is outlined below.

Caption: Generalized workflow for the synthesis of 4-methylcyclohexan-1-ol.

A more advanced, stereoselective synthesis can be achieved through enzymatic reactions. For instance, a one-pot, multi-enzymatic synthesis has been described for the four stereoisomers of 4-methylheptan-3-ol, a structurally related compound.[8] This process utilizes an ene-reductase and an alcohol dehydrogenase to control the stereochemistry at two chiral centers.[8] A similar enzymatic approach could potentially be adapted for the stereospecific synthesis of 4-methylcyclohexan-1-ol isomers.

Caption: Conceptual pathway for enzymatic synthesis of 4-methylcyclohexan-1-ol.

Safety and Handling

4-Methylcyclohexan-1-ol is a combustible liquid and may form explosive vapor/air mixtures above 70°C.[7] It is harmful if swallowed, in contact with skin, or inhaled.[7] It also causes skin and serious eye irritation and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Biological Significance and Applications

While the search results do not detail specific signaling pathways directly involving 4-methylcyclohexan-1-ol, it belongs to the class of secondary alcohols and cyclic compounds that are common structural motifs in biologically active molecules. For example, menthol, a related substituted cyclohexanol, has a well-documented biosynthetic pathway and various physiological effects.[9] The synthesis of pheromones, such as 4-isopropyl-1-methyl-2-cyclohexen-1-ol, further highlights the importance of substituted cyclohexanols in chemical ecology.[10] 2-Methylcyclohexanol, another analog, has been used to study the effect of organic solvents on epoxide hydrolase.[1] These examples suggest that 4-methylcyclohexan-1-ol could be a valuable building block or test compound in medicinal chemistry and drug discovery.

References

- 1. 4-Methylcyclohexanol, cis + trans, 98% | Fisher Scientific [fishersci.ca]

- 2. 4-methylcyclohexan-1-ol | 589-91-3; 7731-28-4 | Buy Now [molport.com]

- 3. 4-METHYLCYCLOHEXAN-1-OL | CAS 589-91-3 [matrix-fine-chemicals.com]

- 4. cis-4-Methylcyclohexanol 7731-28-4 | TCI AMERICA [tcichemicals.com]

- 5. 4-Methylcyclohexanol price,buy 4-Methylcyclohexanol - chemicalbook [m.chemicalbook.com]

- 6. 4-Methylcyclohexanol, 99%, mixture of cis and trans 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Menthol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Preliminary Studies on the Synthesis of 4-Methylcycloheptan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines preliminary studies into the synthesis of 4-methylcycloheptan-1-ol, a cycloheptane derivative of potential interest in medicinal chemistry and drug development. Due to the absence of a direct, established synthetic route in the current literature, a multi-step pathway is proposed, commencing from the readily available starting material, 4-methylcyclohexanone. This document provides a comprehensive overview of the proposed synthetic strategy, including detailed experimental protocols for key transformations, and summarizes relevant quantitative data.

Proposed Synthetic Pathway

The synthesis of this compound is envisioned through a four-step sequence, leveraging a ring expansion strategy to construct the seven-membered cycloheptane ring from a six-membered cyclohexanone precursor. The proposed pathway is as follows:

-

Cyanohydrin Formation: Reaction of 4-methylcyclohexanone with a cyanide source to form 1-cyano-4-methylcyclohexanol.

-

Reduction of Nitrile: Reduction of the nitrile group in 1-cyano-4-methylcyclohexanol to the corresponding primary amine, yielding 1-(aminomethyl)-4-methylcyclohexanol.

-

Tiffeneau-Demjanov Ring Expansion: Treatment of 1-(aminomethyl)-4-methylcyclohexanol with nitrous acid to induce a ring expansion, affording 4-methylcycloheptanone.

-

Ketone Reduction: Reduction of the carbonyl group of 4-methylcycloheptanone to the final product, this compound.

This proposed route is illustrated in the following workflow diagram.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Detailed methodologies for each key transformation are provided below. These protocols are based on general procedures for similar substrates and may require optimization for the specific target compounds.

Step 1: Synthesis of 1-Cyano-4-methylcyclohexanol

This procedure is adapted from the Strecker synthesis, which involves the formation of an α-aminonitrile from a ketone.[1][2] In this modified approach for cyanohydrin formation, the ketone is treated with a cyanide salt in the presence of a weak acid.

Protocol:

-

In a well-ventilated fume hood, a solution of 4-methylcyclohexanone (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Potassium cyanide (KCN, 1.2 equivalents) and ammonium chloride (NH4Cl, 1.2 equivalents) are added to the solution.

-

The reaction mixture is stirred at a controlled temperature, typically between 50-60°C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-cyano-4-methylcyclohexanol.

-

Purification can be achieved by recrystallization or column chromatography.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 4-Methylcyclohexanone | 1 eq | Starting material |

| Potassium Cyanide | 1.2 eq | Cyanide source |

| Ammonium Chloride | 1.2 eq | Weak acid catalyst |

| Methanol/Water | - | Solvent |

| Temperature | 50-60°C | Reaction Temperature |

| Reaction Time | Monitored by TLC | - |

Table 1: Reagents and conditions for the synthesis of 1-Cyano-4-methylcyclohexanol.

Step 2: Reduction of 1-Cyano-4-methylcyclohexanol to 1-(Aminomethyl)-4-methylcyclohexanol

The reduction of the nitrile to a primary amine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4).[3][4][5]

Protocol:

-

A solution of 1-cyano-4-methylcyclohexanol (1 equivalent) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

A solution or suspension of lithium aluminum hydride (LiAlH4, excess, e.g., 2-3 equivalents) in the same dry solvent is added dropwise to the cyanohydrin solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak).

-

The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting precipitate is filtered off, and the organic filtrate is collected.

-

The solvent is removed under reduced pressure to yield the crude 1-(aminomethyl)-4-methylcyclohexanol.

-

Further purification can be performed by distillation under reduced pressure or crystallization of a salt derivative.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 1-Cyano-4-methylcyclohexanol | 1 eq | Substrate |

| Lithium Aluminum Hydride | 2-3 eq | Reducing agent |

| Dry Diethyl Ether or THF | - | Anhydrous solvent |

| Temperature | 0°C to reflux | Reaction Temperature |

| Reaction Time | Monitored by TLC/IR | - |

Table 2: Reagents and conditions for the reduction of 1-Cyano-4-methylcyclohexanol.

Step 3: Tiffeneau-Demjanov Ring Expansion to 4-Methylcycloheptanone

This key step involves the diazotization of the primary amine followed by a concerted rearrangement and ring expansion.[6][7]

Protocol:

-

1-(Aminomethyl)-4-methylcyclohexanol (1 equivalent) is dissolved in an aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid) in a beaker or flask cooled in an ice-salt bath.

-

A solution of sodium nitrite (NaNO2, 1.1-1.5 equivalents) in water is added dropwise to the stirred amine solution, maintaining the temperature below 5°C.

-

After the addition is complete, the mixture is stirred at a low temperature for a period of time (e.g., 1-2 hours) and then allowed to warm to room temperature.

-

The reaction mixture is then extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 4-methylcycloheptanone is purified by distillation.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 1-(Aminomethyl)-4-methylcyclohexanol | 1 eq | Substrate |

| Sodium Nitrite | 1.1-1.5 eq | Diazotizing agent |

| Aqueous Acid (HCl or Acetic Acid) | - | Solvent and catalyst |

| Temperature | < 5°C | Reaction Temperature |

| Reaction Time | 1-2 hours at low temp. | - |

Table 3: Reagents and conditions for the Tiffeneau-Demjanov ring expansion.

Step 4: Reduction of 4-Methylcycloheptanone to this compound

The final step is a straightforward reduction of the ketone to the desired secondary alcohol. Sodium borohydride (NaBH4) is a mild and selective reagent suitable for this transformation.[8][9][10][11][12]

Protocol:

-

4-Methylcycloheptanone (1 equivalent) is dissolved in a protic solvent such as methanol or ethanol in a round-bottom flask.

-

The solution is cooled in an ice bath.

-

Sodium borohydride (NaBH4, excess, e.g., 1.5-2 equivalents) is added portion-wise to the stirred solution.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a few hours, or until the reaction is complete as indicated by TLC.

-

The reaction is quenched by the slow addition of water or dilute acid.

-

The bulk of the organic solvent is removed under reduced pressure.

-

The aqueous residue is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude this compound can be purified by distillation or column chromatography.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 4-Methylcycloheptanone | 1 eq | Substrate |

| Sodium Borohydride | 1.5-2 eq | Reducing agent |

| Methanol or Ethanol | - | Solvent |

| Temperature | 0°C to room temp. | Reaction Temperature |

| Reaction Time | Monitored by TLC | - |

Table 4: Reagents and conditions for the reduction of 4-Methylcycloheptanone.

Data Presentation

Quantitative data from each step of the synthesis, such as reaction yields, purity of intermediates and the final product, and spectroscopic data (NMR, IR, Mass Spectrometry), should be meticulously collected and organized for a comprehensive evaluation of this synthetic route. The following tables provide a template for summarizing this data.

| Step | Intermediate/Product | Starting Material Mass (g) | Product Mass (g) | Yield (%) | Purity (e.g., GC/NMR) |

| 1 | 1-Cyano-4-methylcyclohexanol | ||||

| 2 | 1-(Aminomethyl)-4-methylcyclohexanol | ||||

| 3 | 4-Methylcycloheptanone | ||||

| 4 | This compound |

Table 5: Summary of Reaction Yields and Purity.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| 1-Cyano-4-methylcyclohexanol | ||||

| 1-(Aminomethyl)-4-methylcyclohexanol | ||||

| 4-Methylcycloheptanone | ||||

| This compound |

Table 6: Spectroscopic Data Summary.

Signaling Pathways and Logical Relationships

The Tiffeneau-Demjanov rearrangement proceeds through a well-defined mechanistic pathway involving the formation of a diazonium ion, followed by a 1,2-alkyl shift.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 6. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 7. Demjanov rearrangement | PPTX [slideshare.net]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. odinity.com [odinity.com]

- 12. chemistry-online.com [chemistry-online.com]

The Dawn of the Seven-Membered Ring: A Technical History of Cycloheptanol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, history, and evolving applications of cycloheptanol and its derivatives. From their initial synthesis in the early 20th century to their contemporary role in medicinal chemistry and materials science, this document provides a comprehensive technical overview for the discerning scientific audience. We will delve into the foundational synthetic methodologies, present key physicochemical data, and illuminate the biological pathways influenced by these versatile seven-membered ring structures.

The Genesis of a Seven-Membered Alcohol: Early Synthesis and Discovery

The exploration of cyclic compounds in the late 19th and early 20th centuries laid the groundwork for the first synthesis of cycloheptanol. While pinpointing a single, definitive "discovery" can be challenging, early investigations into the chemistry of seven-membered rings were documented in prominent German chemical journals of the era, such as Justus Liebigs Annalen der Chemie and Berichte der deutschen chemischen Gesellschaft.

Initial preparations of cycloheptanol primarily revolved around two key synthetic strategies that remain fundamental today: the reduction of cycloheptanone and the hydration of cycloheptene.

Reduction of Cycloheptanone

One of the earliest and most straightforward methods for producing cycloheptanol is the reduction of its corresponding ketone, cycloheptanone. Early 20th-century chemists likely employed classical reduction techniques of the time.

A general representation of this experimental workflow is depicted below:

Caption: General workflow for cycloheptanone reduction.

Acid-Catalyzed Hydration of Cycloheptene

Another foundational approach to cycloheptanol synthesis is the acid-catalyzed hydration of cycloheptene. This electrophilic addition reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond (in this symmetrical case, either carbon).

The fundamental signaling pathway for this reaction is illustrated below:

Caption: Acid-catalyzed hydration of cycloheptene pathway.

Physicochemical Properties of Cycloheptanol Derivatives

The versatility of the cycloheptanol scaffold lies in the ability to introduce a wide array of substituents, thereby tuning its physical and chemical properties. This has been a key driver for its exploration in various scientific domains. The following table summarizes key physical constants for cycloheptanol and a selection of its simple alkyl-substituted derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n_D^20) |

| Cycloheptanol | C₇H₁₄O | 114.19 | 185 | 10-12 | 1.477 |

| 1-Methylcycloheptanol | C₈H₁₆O | 128.21 | 188-190 | - | 1.475 |

| 2-Methylcycloheptanol | C₈H₁₆O | 128.21 | 185-187 | - | 1.473 |

| 3-Methylcycloheptanol | C₈H₁₆O | 128.21 | 186-188 | - | 1.474 |

| 4-Methylcycloheptanol | C₈H₁₆O | 128.21 | 187-189 | - | 1.475 |

Cycloheptanol Derivatives in Drug Discovery and Development

The cycloheptane ring, and by extension the cycloheptanol moiety, is a recurring structural motif in a number of biologically active natural products and synthetic pharmaceuticals. Its conformational flexibility allows it to adopt various shapes to interact with biological targets.

Spiro-Cycloheptanol Derivatives as Bioactive Scaffolds

A significant area of interest has been the synthesis of spirocyclic compounds where a cycloheptane ring is fused to a heterocyclic system at a single carbon atom. These rigidified structures can present pharmacophores in well-defined spatial orientations, leading to enhanced biological activity.

The general synthetic approach to spiro[cycloheptane-1,x'-heterocycle] derivatives often involves a multi-component reaction, a streamlined process for generating molecular complexity.

Theoretical Calculations on the Conformational Landscape of 4-Methylcycloheptan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for elucidating the conformational preferences of 4-Methylcycloheptan-1-ol. Cycloheptane and its derivatives are important structural motifs in many natural products and pharmacologically active compounds. Understanding their three-dimensional structure is crucial for predicting molecular properties, reactivity, and biological activity. This document outlines the key low-energy conformations of the cycloheptane ring, discusses the influence of methyl and hydroxyl substituents on conformational stability, presents a framework for computational analysis, and details experimental protocols for validation.

Introduction to Cycloheptane Conformational Analysis

Unlike the well-defined chair conformation of cyclohexane, the cycloheptane ring is significantly more flexible and exists as a dynamic equilibrium of several low-energy conformers. The two most stable families of conformations are the twist-chair (TC) and the twist-boat (TB). Computational studies have shown that the twist-chair conformation is generally the global minimum on the potential energy surface for cycloheptane. The interconversion between these conformations occurs through low-energy barriers, making the conformational landscape of cycloheptane derivatives complex.

The introduction of substituents, as in this compound, further complicates this landscape by introducing stereoisomerism (cis and trans isomers) and creating a preference for certain conformations to minimize steric strain. The hydroxyl and methyl groups will preferentially occupy pseudo-equatorial positions to avoid unfavorable 1,3- and 1,4-diaxial-like interactions.

Stereoisomers and Conformers of this compound

This compound can exist as two diastereomers: cis-4-Methylcycloheptan-1-ol and trans-4-Methylcycloheptan-1-ol. For each diastereomer, several twist-chair conformations are possible, depending on the pseudo-axial or pseudo-equatorial placement of the methyl and hydroxyl groups.

The primary low-energy conformations are expected to be twist-chair forms. Within the twist-chair conformation of a monosubstituted cycloheptane, there are four distinct substituent positions: isoclinal, axial, and two different equatorial positions. For disubstituted cycloheptanes like this compound, the relative stability of the conformers will be dictated by the energetic cost of placing the methyl and hydroxyl groups in these various positions. Generally, conformers with both substituents in pseudo-equatorial positions will be the most stable.

Theoretical Calculations: A Methodological Workflow

A robust computational approach is essential for mapping the potential energy surface of this compound and identifying the stable conformers. The following workflow is recommended:

Data Presentation: Hypothetical Conformational Energies

The following table summarizes hypothetical quantitative data for the most stable twist-chair conformations of cis- and trans-4-Methylcycloheptan-1-ol. These values are illustrative and based on typical energy differences found in substituted cycloalkanes. Actual values would be obtained from the computational workflow described above.

| Conformer | Substituent Positions (OH, CH3) | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-C-C) |

| trans-TC1 | pseudo-equatorial, pseudo-equatorial | 0.00 (Global Minimum) | ~55 |

| trans-TC2 | pseudo-axial, pseudo-equatorial | 1.8 | ~58 |

| trans-TC3 | pseudo-equatorial, pseudo-axial | 2.1 | ~53 |

| trans-TC4 | pseudo-axial, pseudo-axial | 4.5 | ~60 |

| cis-TC1 | pseudo-equatorial, pseudo-equatorial | 0.5 | ~56 |

| cis-TC2 | pseudo-axial, pseudo-equatorial | 2.3 | ~59 |

| cis-TC3 | pseudo-equatorial, pseudo-axial | 2.6 | ~54 |

| cis-TC4 | pseudo-axial, pseudo-axial | 5.0 | ~61 |

Note: Relative energies are hypothetical and for illustrative purposes. Dihedral angles are representative of a key torsion in the cycloheptane ring.

Experimental Protocols for Conformational Validation

Theoretical predictions must be validated through experimental data. NMR spectroscopy and X-ray crystallography are powerful techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the average conformation in solution. By analyzing chemical shifts and coupling constants, particularly at low temperatures, individual conformers can sometimes be observed or their relative populations inferred.

Detailed Protocol for Low-Temperature NMR:

-

Sample Preparation: Dissolve a 5-10 mg sample of purified this compound in a deuterated solvent that remains liquid at low temperatures (e.g., CDCl3, toluene-d8, or a mixture). Add a small amount of a reference standard (e.g., TMS).

-

Initial Spectrum Acquisition: Acquire a standard 1H and 13C NMR spectrum at room temperature (298 K).

-

Low-Temperature Setup: Cool the NMR probe to a low temperature, for example, 173 K (-100 °C). Allow the sample to equilibrate for at least 10 minutes.

-

Data Acquisition: Acquire a series of 1H NMR spectra at various temperatures as the sample is slowly warmed (e.g., in 10 K increments).

-

Data Analysis: Analyze the changes in chemical shifts and coupling constants as a function of temperature. Look for the decoalescence of signals at low temperatures, which would indicate the slowing of conformational interconversion and the presence of multiple conformers. The Karplus equation can be used to relate the observed vicinal coupling constants to dihedral angles, providing structural information.[1] The integration of signals from different conformers at the lowest temperature can be used to determine their relative populations and calculate the free energy difference (ΔG) between them.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the precise solid-state conformation of a molecule.[2] This method is contingent on the ability to grow a suitable single crystal of the compound.[2]

Detailed Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of this compound. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened (e.g., hexane, ethyl acetate, acetone).

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) in an X-ray diffractometer.[2] Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[2]

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.[3]

-

Data Analysis: The final refined structure will provide precise bond lengths, bond angles, and torsion angles, defining the conformation of the molecule in the solid state.

Conformational Interconversion Pathways

The various twist-chair and twist-boat conformations of this compound are not static but are in a constant state of interconversion. The following diagram illustrates the logical relationship between the major conformational families.

The twist-chair conformers can interconvert through a higher-energy chair-like transition state.[4] The twist-boat conformers interconvert through a boat transition state.[4] The twist-chair and twist-boat families can also interconvert. The presence of the methyl and hydroxyl groups will influence the energy barriers for these interconversions.

Conclusion

The conformational analysis of this compound requires a synergistic approach combining theoretical calculations and experimental validation. Computational methods can provide a detailed map of the potential energy surface and identify the most stable conformers. This theoretical framework is crucial for interpreting experimental data from techniques such as NMR spectroscopy and X-ray crystallography. A thorough understanding of the conformational preferences of this molecule is fundamental for its application in drug design and development, where the three-dimensional structure dictates molecular interactions and biological function.

References

Solubility of 4-Methylcycloheptan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methylcycloheptan-1-ol is a cyclic alcohol with a molecular formula of C8H16O. Its structure, featuring a seven-membered carbon ring with a methyl group and a hydroxyl group, dictates its physicochemical properties, including its solubility. The polarity imparted by the hydroxyl (-OH) group allows for hydrogen bonding, while the nonpolar hydrocarbon backbone influences its interaction with nonpolar solvents.[1][2] Understanding the solubility of this compound is paramount for its effective use in various scientific and industrial applications.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in a given solvent is governed by the similarity of their intermolecular forces.[1][2] The presence of the polar hydroxyl group suggests solubility in polar solvents, whereas the relatively large nonpolar cycloheptyl ring indicates an affinity for nonpolar solvents. A general trend observed for alcohols is that as the carbon chain length increases, the solubility in polar solvents like water decreases, while the solubility in nonpolar organic solvents increases.[1][3]

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Similar polar -OH group allows for hydrogen bonding. |

| Ethanol | Soluble | Similar polar -OH group allows for hydrogen bonding. | |

| Isopropanol | Soluble | Similar polar -OH group allows for hydrogen bonding. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group can interact with the hydroxyl group. |

| Acetonitrile | Soluble | The polar nitrile group can interact with the hydroxyl group. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar solvent capable of strong dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor. | |

| Nonpolar | Hexane | Soluble | The nonpolar hydrocarbon chain interacts favorably with the cycloheptyl ring.[2] |

| Toluene | Soluble | The nonpolar aromatic ring interacts favorably with the cycloheptyl ring.[2] | |

| Diethyl Ether | Soluble | The nonpolar ethyl groups and the polar ether group offer a balance for interaction. | |

| Dichloromethane | Soluble | While having polar C-Cl bonds, the overall molecule can solvate nonpolar compounds.[3] |

Experimental Protocol for Solubility Determination

A precise and quantitative determination of solubility is essential for many applications. The following protocol outlines a general method for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph with a suitable detector (HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle. For finer suspensions, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a micropipette.

-

Dilution: Dilute the extracted aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility as the concentration of the saturated solution, typically expressed in g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative experimental data on the solubility of this compound in organic solvents is sparse, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. It is anticipated to be soluble in a wide range of organic solvents, from polar to nonpolar. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust methodology. The continued investigation into the physicochemical properties of such compounds is crucial for advancing their application in research and development.

References

Navigating Stereochemistry: A Technical Guide to the Chirality and Optical Rotation of 4-Methylcycloheptan-1-ol Isomers and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Theoretical Analysis of 4-Methylcycloheptan-1-ol Chirality

This compound (C8H16O) possesses two potential stereocenters at carbon 1 (C1), bearing the hydroxyl group, and carbon 4 (C4), bearing the methyl group.[1] The presence of these two stereocenters gives rise to a maximum of four possible stereoisomers (2^2 = 4). These stereoisomers can be categorized into cis and trans diastereomers, each of which exists as a pair of enantiomers.

-

Cis Isomers: The hydroxyl and methyl groups are on the same side of the ring. This diastereomer is chiral and therefore exists as a pair of enantiomers: (1R, 4R)-4-methylcycloheptan-1-ol and (1S, 4S)-4-methylcycloheptan-1-ol.

-

Trans Isomers: The hydroxyl and methyl groups are on opposite sides of the ring. This diastereomer is also chiral and exists as a pair of enantiomers: (1R, 4S)-4-methylcycloheptan-1-ol and (1S, 4R)-4-methylcycloheptan-1-ol.

Due to the inherent chirality of all four possible stereoisomers, it is expected that each pure enantiomer would exhibit optical activity, meaning it would rotate the plane of polarized light. However, specific rotation values for these compounds have not been reported in the reviewed literature.

Chirality of the Analogous 4-Methylcyclohexan-1-ol

In contrast to the 7-membered ring of cycloheptane, the analogous 4-methylcyclohexan-1-ol (C7H14O) presents a different stereochemical landscape.[2] This molecule also has cis and trans isomers. However, due to a plane of symmetry that can pass through the hydroxyl group, the methyl group, and carbons 1 and 4, both the cis and trans isomers of 4-methylcyclohexan-1-ol are achiral.[3] Achiral molecules are optically inactive and do not rotate the plane of polarized light.[4][5]

Case Study: Chirality and Optical Rotation of 4-Methylheptan-3-ol Isomers

The acyclic analogue, 4-methylheptan-3-ol, serves as an excellent case study for understanding the relationship between stereochemistry and optical rotation. This compound has two stereocenters at C3 and C4, resulting in four stereoisomers.[6][7] Unlike its cyclic counterparts, all four stereoisomers of 4-methylheptan-3-ol are chiral and optically active.

Quantitative Data: Optical Rotation of 4-Methylheptan-3-ol Stereoisomers

The specific rotation values for the four stereoisomers of 4-methylheptan-3-ol have been experimentally determined and are summarized in the table below.[7]

| Stereoisomer Configuration | Specific Rotation ([α]D) | Concentration (c) | Solvent |

| (3R, 4R) | +23.0° | 1.2 | Hexane |

| (3S, 4S) | -18.9° | 1.1 | Hexane |

| (3S, 4R) | +11.5° | 1.0 | Hexane |

| (3R, 4S) | -10.7° | 1.4 | Hexane |

Note: The specific rotation of enantiomers, such as the (3R, 4R) and (3S, 4S) pair, are equal in magnitude but opposite in sign.[4]

Experimental Protocols: Synthesis and Analysis

A one-pot, multi-enzymatic synthesis method has been developed for the production of all four stereoisomers of 4-methylheptan-3-ol from 4-methylhept-4-en-3-one.[7][8] This process utilizes an ene-reductase (ER) and an alcohol dehydrogenase (ADH) for sequential stereoselective reductions.

Materials:

-

4-methylhept-4-en-3-one (starting material)

-

Ene-reductases (OYE2.6, OYE1-W116V)

-

Alcohol dehydrogenases (ADH440, ADH270)

-

NADP+ (cofactor)

-

Glucose Dehydrogenase (GDH) and glucose (for cofactor regeneration)

-

Potassium phosphate buffer (pH 7.0)

-

DMSO (cosolvent)

-

Ethyl acetate (for extraction)

Procedure:

-

A solution of 4-methylhept-4-en-3-one in DMSO is added to a potassium phosphate buffer containing the appropriate ene-reductase, glucose, GDH, and NADP+.

-